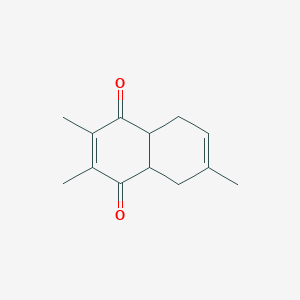
2,3,6-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione is an organic compound with a complex structure It belongs to the class of naphthalene derivatives and is characterized by the presence of multiple methyl groups and a tetrahydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of naphthalene using nickel catalysts. This process involves the addition of hydrogen to the naphthalene ring, resulting in the formation of the tetrahydronaphthalene structure .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through similar catalytic hydrogenation processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial production often involves large-scale reactors and continuous flow systems to ensure efficient and cost-effective synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.
Substitution: The methyl groups and other positions on the naphthalene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and halogens or other electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce fully hydrogenated naphthalene derivatives. Substitution reactions can introduce various functional groups onto the naphthalene ring .
Scientific Research Applications
2,3,6-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,6-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene with similar structural features.
1,1,6-Trimethyl-1,2,3,4-tetrahydronaphthalene: Another naphthalene derivative with multiple methyl groups.
2,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene: A compound with a similar tetrahydronaphthalene core and methyl substitutions.
Uniqueness
2,3,6-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione is unique due to its specific arrangement of methyl groups and the presence of a dione functional group.
Properties
CAS No. |
59832-86-9 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2,3,6-trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione |
InChI |
InChI=1S/C13H16O2/c1-7-4-5-10-11(6-7)13(15)9(3)8(2)12(10)14/h4,10-11H,5-6H2,1-3H3 |
InChI Key |
SIVIRSQBJWMAEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2C(C1)C(=O)C(=C(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


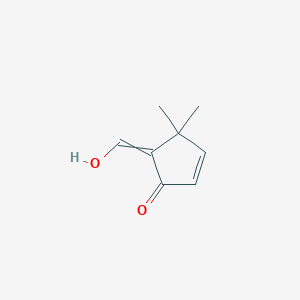
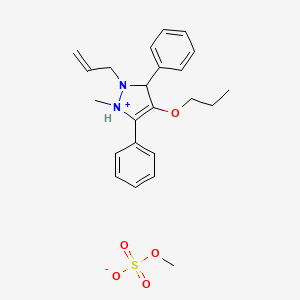


![9-[4-(Methanesulfinyl)phenyl]phenanthrene](/img/structure/B14594695.png)
![Ethyl [(2,2-diethoxyethyl)carbamoyl]carbamate](/img/structure/B14594714.png)
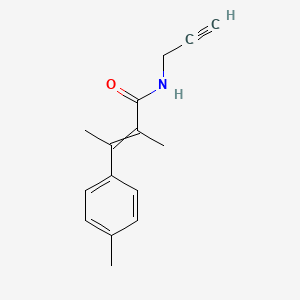
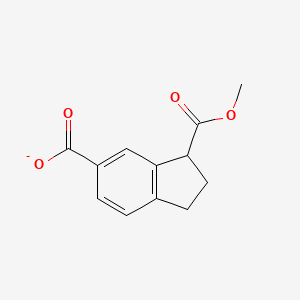
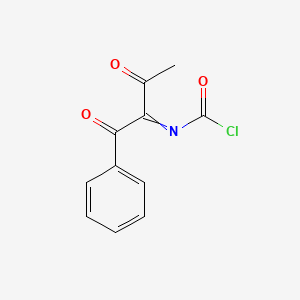
![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)
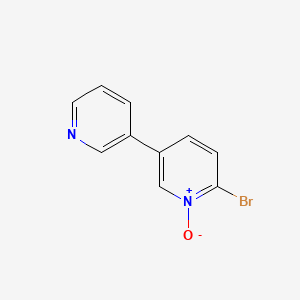
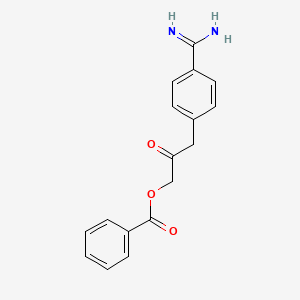

![3-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one](/img/structure/B14594771.png)
